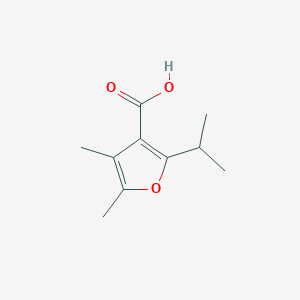
4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid is a heterocyclic organic compound belonging to the furan family. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This compound, in particular, has two methyl groups and an isopropyl group attached to the furan ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical bromination of a precursor compound, followed by a series of reactions to introduce the desired functional groups. For example, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures. Subsequent reactions with appropriate aldehydes and desilylation steps can furnish the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification and isolation of the final product can be achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group into an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be employed in the study of biochemical pathways and interactions due to its unique structure.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the furan ring’s aromaticity and substituents can affect the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-3,4-furandicarboxylate: This compound has similar structural features but with two carboxylate groups instead of one.
5-Furan-2yl [1,3,4]oxadiazole-2-thiol: Another furan derivative with different functional groups, exhibiting distinct chemical properties
Uniqueness
4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid stands out due to its specific combination of methyl, isopropyl, and carboxylic acid groups attached to the furan ring
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4,5-dimethyl-2-propan-2-ylfuran-3-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-5(2)9-8(10(11)12)6(3)7(4)13-9/h5H,1-4H3,(H,11,12) |
InChI Key |
MEQDCRSAKAPZOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


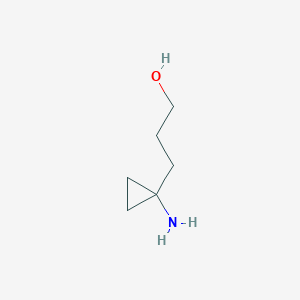

![4-{[1-(Pyridin-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13294725.png)
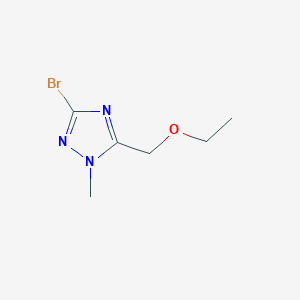

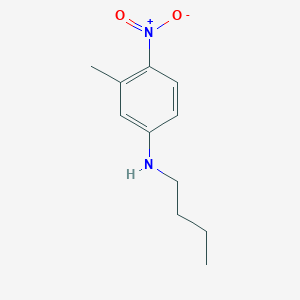
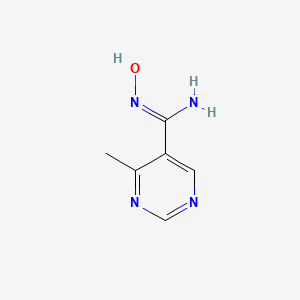
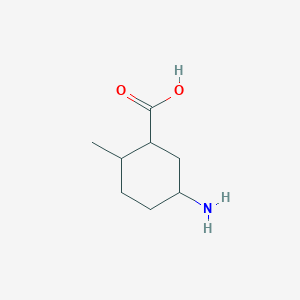
![2-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13294786.png)
![5-[(2,2,2-Trifluoroethyl)amino]pyridine-2-carbonitrile](/img/structure/B13294790.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13294797.png)
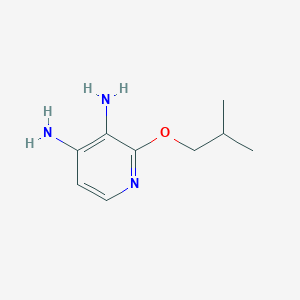
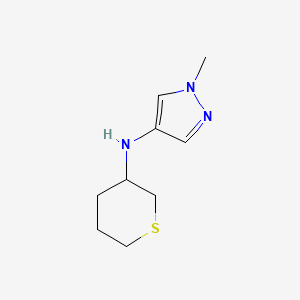
![5-{[1-(Methylsulfanyl)propan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13294803.png)
